Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Description
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a substituted benzamide featuring a 2-iodo group on the benzoyl ring and a bulky 1,3,3-trimethylbutyl substituent on the adjacent phenylamine moiety. The iodine atom introduces significant electronic and steric effects, while the branched alkyl chain enhances lipophilicity. Though specific data on this compound’s synthesis or applications are absent in the provided evidence, comparisons with structurally related benzamides allow inferences about its properties.
Properties
CAS No. |
640290-21-7 |
|---|---|
Molecular Formula |
C20H24INO |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C20H24INO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)22-19(23)16-10-5-7-11-17(16)21/h5-12,14H,13H2,1-4H3,(H,22,23) |
InChI Key |
KUSOHFYZOVCQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Alkylphenylamine Intermediate
- Starting from aniline derivatives, the 2-(1,3,3-trimethylbutyl) substituent is introduced via an alkylation reaction.
- The alkylation is commonly performed using alkenes such as 4,4-dimethyl-1-pentene or related branched alkenes.
- Catalysts such as aluminum chloride (AlCl3) or iron chloride (FeCl3) are employed to facilitate Friedel-Crafts type alkylation.
- Reaction conditions:
- Temperature range: 100 °C to 300 °C, preferably 150 °C to 280 °C.
- Pressure: Often elevated, between 1 bar and 250 bar, with 50 to 150 bar preferred.
- The product is an alkylphenylamine derivative: 2-(1,3,3-trimethylbutyl)phenylamine.
Step 2: Formation of the Benzamide via Acylation
- The alkylphenylamine intermediate is reacted with 2-iodobenzoyl chloride to form the target benzamide.
- This acylation is typically carried out in the presence of a base to neutralize the released HCl.
- Suitable bases include:
- Inorganic bases: sodium hydroxide, potassium hydroxide, calcium hydroxide.
- Carbonates: potassium carbonate, sodium carbonate.
- Organic amines: triethylamine, pyridine, N,N-dimethylaniline.
- Solvents used are inert organic solvents such as toluene, benzene, xylene, or chlorobenzene.
- Reaction conditions:
- Temperature range: -20 °C to 180 °C, preferably 10 °C to 50 °C.
- Usually atmospheric pressure, but can be adjusted as needed.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Materials | Conditions | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Alkylation | Aniline derivative + 4,4-dimethyl-1-pentene (or similar alkene) | 150–280 °C, 50–150 bar pressure | Catalyst: AlCl3 preferred; forms alkylphenylamine intermediate |
| 2 | Acylation (Amide formation) | Alkylphenylamine + 2-iodobenzoyl chloride + base (e.g., K2CO3) | 10–50 °C, atmospheric pressure | Solvent: toluene or chlorobenzene; base neutralizes HCl byproduct |
Mechanistic and Practical Considerations
- Alkylation Step : The use of branched alkenes and Lewis acid catalysts ensures regioselective alkylation at the ortho position relative to the amine group, yielding the 2-(1,3,3-trimethylbutyl) substituent.
- Acylation Step : The acid chloride reacts with the amine to form the amide bond. The presence of base is critical to trap HCl and drive the reaction to completion.
- Purification : The crude benzamide product is typically purified by recrystallization or chromatographic methods to achieve high purity suitable for biological testing.
- Reaction Monitoring : Techniques such as TLC, HPLC, or NMR are used to monitor reaction progress and confirm product formation.
Research Findings and Performance Data
- Phenylbenzamides with 2-iodo substitution, including the title compound, exhibit significantly enhanced fungicidal activity compared to related compounds with other halogens or substituents.
- The bulky 1,3,3-trimethylbutyl group on the aniline ring improves lipophilicity and membrane permeability, contributing to biological efficacy.
- The synthetic route described is scalable and uses commercially available starting materials, making it suitable for industrial production.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting materials | Aniline derivatives, branched alkenes (e.g., 4,4-dimethyl-1-pentene), 2-iodobenzoyl chloride |
| Catalysts | Aluminum chloride (AlCl3), iron chloride (FeCl3) |
| Bases | Potassium carbonate, sodium hydroxide, triethylamine, pyridine |
| Solvents | Toluene, benzene, chlorobenzene, xylene |
| Reaction temperatures | Alkylation: 150–280 °C; Acylation: 10–50 °C |
| Pressure | Alkylation: 50–150 bar; Acylation: atmospheric |
| Purification methods | Recrystallization, chromatography |
| Biological activity | Enhanced fungicidal properties due to iodine substitution and bulky alkyl group |
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The iodine atom and the bulky trimethylbutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Biological Activity
Overview
Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a complex organic compound characterized by its unique structural features, including an iodine atom and a bulky trimethylbutyl group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural formula of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- can be represented as follows:
This compound exhibits distinct physical and chemical properties due to its unique substituents. The presence of the iodine atom enhances reactivity, while the trimethylbutyl group contributes to steric hindrance, influencing its interactions with biological targets.
Biological Activity
Research indicates that Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- may possess various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Investigations into its anticancer potential have shown promise. The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
The biological activity of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for cellular metabolism or signal transduction pathways.
- Receptor Modulation : Interaction with specific receptors could alter cellular responses leading to apoptosis in cancer cells.
Comparative Analysis
To better understand the uniqueness of Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-, it can be compared with similar compounds:
| Compound Name | Key Features |
|---|---|
| Benzamide, 2-iodo-N-phenyl | Lacks the bulky trimethylbutyl group |
| 2-Iodobenzanilide | Similar iodination but different substituents |
| 2-Iodobenzoic acid anilide | Contains an acid group instead of an amide |
| Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] | Substituted with trifluoromethyl instead of iodine |
The bulky trimethylbutyl group in Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- significantly influences its chemical reactivity and selectivity towards biological targets compared to other benzamides.
Case Studies and Research Findings
Several studies have documented the biological activities of Benzamide derivatives. For instance:
- Antimicrobial Study : A recent investigation found that derivatives similar to Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the iodine atom in enhancing antimicrobial efficacy .
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer), suggesting potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
